molecular formula C15H21BrN2O B8213759 1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)-4-ethylpiperazine

1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)-4-ethylpiperazine

Cat. No.: B8213759
M. Wt: 325.24 g/mol
InChI Key: WFMKRGKGAXFACE-UHFFFAOYSA-N
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Description

1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)-4-ethylpiperazine is a chemical compound that belongs to the class of benzofuran derivatives It is characterized by the presence of a bromine atom at the 7th position of the benzofuran ring, a dihydrobenzofuran moiety, and a piperazine ring substituted with an ethyl group

Preparation Methods

The synthesis of 1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)-4-ethylpiperazine typically involves multiple steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of specific catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)-4-ethylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The bromine atom at the 7th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)-4-ethylpiperazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)-4-ethylpiperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)-4-ethylpiperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties that can be leveraged in various research applications.

Properties

IUPAC Name

1-[(7-bromo-2,3-dihydro-1-benzofuran-5-yl)methyl]-4-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O/c1-2-17-4-6-18(7-5-17)11-12-9-13-3-8-19-15(13)14(16)10-12/h9-10H,2-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMKRGKGAXFACE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC3=C(C(=C2)Br)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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